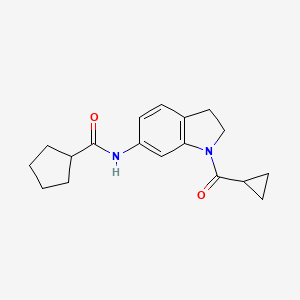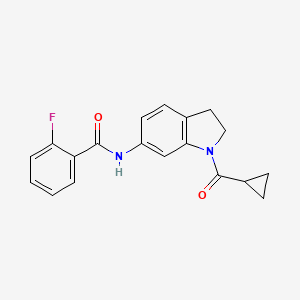
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide, or CCDI-F, is a small molecule that has been studied extensively in recent years due to its potential to act as a therapeutic agent for a variety of diseases and disorders. CCDI-F has been found to have a variety of biochemical and physiological effects that have been studied in laboratory experiments, with promising results.
科学的研究の応用
CCDI-F has been studied extensively in laboratory experiments due to its potential to act as a therapeutic agent for a variety of diseases and disorders. CCDI-F has been found to have a variety of biochemical and physiological effects, which have been studied in laboratory experiments and have yielded promising results. CCDI-F has been studied in the context of cancer, diabetes, obesity, and neurological disorders, and has been found to have therapeutic potential in all of these areas.
作用機序
The exact mechanism of action of CCDI-F is not yet fully understood. However, it is known that CCDI-F binds to specific receptors in cells, which activates a cascade of biochemical events that leads to the desired therapeutic effect. CCDI-F also has been found to interact with certain enzymes, which can lead to the desired therapeutic effect.
Biochemical and Physiological Effects
CCDI-F has been found to have a variety of biochemical and physiological effects. In laboratory experiments, CCDI-F has been found to inhibit the growth of cancer cells, reduce inflammation, decrease blood glucose levels, and reduce body weight. CCDI-F has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
The main advantage of using CCDI-F in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, CCDI-F has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of certain drugs and therapies. However, there are some limitations to using CCDI-F in laboratory experiments. For example, CCDI-F has been found to have a relatively short half-life, which makes it difficult to study its effects over long periods of time. Additionally, CCDI-F has been found to have a low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The potential future directions for CCDI-F are numerous. CCDI-F could potentially be used as a therapeutic agent for a variety of diseases and disorders, such as cancer, diabetes, obesity, and neurological disorders. Additionally, CCDI-F could be studied further to understand its mechanism of action and to identify potential new therapeutic targets. CCDI-F could also be used in combination with other drugs or therapies to enhance their efficacy. Additionally, CCDI-F could be studied further to identify potential new applications, such as the development of new drugs or therapies. Finally, CCDI-F could be studied further to understand its potential toxicity and safety profile.
合成法
CCDI-F is synthesized through a multi-step process involving the reaction of 2-chloro-4-fluorobenzaldehyde with 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide. The reaction yields the desired product, CCDI-F, in a yield of approximately 95%.
特性
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-16-9-13(21)4-6-15(16)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGDXPZNJVEQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)




